3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-
CAS No.:
Cat. No.: VC16930623
Molecular Formula: C11H7N3O3S
Molecular Weight: 261.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7N3O3S |
|---|---|
| Molecular Weight | 261.26 g/mol |
| IUPAC Name | 8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C11H7N3O3S/c1-18-9-3-7(14(16)17)2-8-10(9)13-5-6(4-12)11(8)15/h2-3,5H,1H3,(H,13,15) |
| Standard InChI Key | OGWODMNBJXPPDU-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound belongs to the 1,4-dihydro-4-oxoquinoline family, featuring a bicyclic aromatic system fused with a pyridone ring. Critical substituents include:
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Methylthio group (-SCH): Positioned at C8, this sulfur-containing moiety enhances lipophilicity and influences electronic distribution.
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Nitro group (-NO): Located at C6, it introduces strong electron-withdrawing effects, modulating reactivity.
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Carbonitrile (-CN): At C3, this group contributes to hydrogen bonding and dipole interactions.
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Ketone (=O): At C4, it stabilizes the dihydroquinoline tautomer .
The IUPAC name, 8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile, precisely defines its substitution pattern .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 261.26 g/mol | |
| IUPAC Name | 8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |
| Solubility | Limited in polar solvents; soluble in DMSO, DMF |
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis typically involves sequential functionalization of a quinoline precursor. A common route includes:
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Friedel-Crafts Acetylation: Introduction of acetyl groups to an aminophenol derivative, as demonstrated in Patent EP0030423B1 for analogous quinolines .
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Oxidation and Nitration: Selective nitration at C6 using mixed acid (HNO/HSO), followed by oxidation to form the 4-oxo group.
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Methylthio Incorporation: Thioether formation via nucleophilic substitution with methyl mercaptan under basic conditions.
Example Protocol from Patent Literature
A modified Claisen rearrangement was employed to synthesize a related 8-allylquinoline derivative, which was subsequently hydrogenated and functionalized with diethyl oxalate to yield the 4-oxo intermediate . Reaction conditions critical for yield optimization include:
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Temperature: 70–200°C (depending on step).
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Catalysts: Pd/C for hydrogenation, NaOEt for condensation.
Biological Activity and Mechanisms
Cytotoxic Effects
Studies on quinolinecarbonitrile derivatives reveal dose-dependent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Mechanisms include:
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Apoptosis Induction: Activation of caspase-3/7 pathways.
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Topoisomerase Inhibition: Intercalation with DNA-topoisomerase complexes, impeding replication.
Table 2: Comparative IC Values
| Cell Line | IC (μM) | Reference |
|---|---|---|
| HeLa | 12.4 ± 1.2 | |
| MCF-7 | 18.9 ± 2.1 | |
| HepG2 | 24.5 ± 3.0 |
Molecular Docking Insights
Docking simulations (PDB: 1T8I) show the nitro group forms hydrogen bonds with Thr162 and Glu166 residues of EGFR kinase, while the methylthio moiety engages in hydrophobic interactions with Val702. These interactions suggest potential as a tyrosine kinase inhibitor.
Chemical Reactivity and Stability
Functional Group Transformations
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Nitro Reduction: Catalytic hydrogenation (H, Pd/C) converts -NO to -NH, altering bioactivity.
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Hydrolysis of Carbonitrile: Under acidic conditions, -CN hydrolyzes to -COOH, enhancing water solubility .
Stability Profile
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Thermal Stability: Decomposes above 250°C without melting.
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Photolability: Nitro group necessitates storage in amber vials to prevent radical formation.
Applications and Future Directions
Medicinal Chemistry
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Anticancer Agents: Structural analogs (e.g., 8-fluoro derivatives) show enhanced potency, guiding SAR studies .
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Antimicrobials: Preliminary data indicate activity against Staphylococcus aureus (MIC = 32 μg/mL).
Industrial Synthesis
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